1-Diethylsulfamoylpiperazine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives has seen significant developments in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Another approach focuses on the preferred and highly selective processes of intramolecular cyclization using aminoethylethanolamine and diethylenetriamine, and one-step intermolecular cyclization using ethylenediamine, mono-, and diethanolamine .Scientific Research Applications
- EDC is used for conjugation between carboxylates and amines .
- It’s used to create NHS-activated, amine-reactive labeling compounds .
- The reaction involves EDC reacting with a carboxyl group first and forming an amine-reactive O-acylisourea intermediate that quickly reacts with an amino group to form an amide bond .
Protein Labeling & Crosslinking
Peptide and Protein Conjugation
properties
IUPAC Name |
N,N-diethylpiperazine-1-sulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3O2S.ClH/c1-3-10(4-2)14(12,13)11-7-5-9-6-8-11;/h9H,3-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGYFAAXYBCFPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)N1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Diethylsulfamoylpiperazine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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